molecular formula C11H8Cl2F2 B14454316 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene CAS No. 74879-54-2

2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene

Cat. No.: B14454316
CAS No.: 74879-54-2
M. Wt: 249.08 g/mol
InChI Key: STIRSPXAUUDLKZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene is a polycyclic hydrocarbon featuring a cyclobutane ring fused to an indene moiety. The molecule is substituted with two chlorine atoms at position 2 and two fluorine atoms at position 1, creating a unique electronic and steric environment. Its partially saturated cyclobutane ring introduces strain, influencing reactivity and conformational stability. Synthetic routes often involve cyclization catalyzed by Lewis acids (e.g., AlCl₃) or strong protic acids, though yields vary significantly with substituents and reaction conditions .

Properties

CAS No.

74879-54-2

Molecular Formula

C11H8Cl2F2

Molecular Weight

249.08 g/mol

IUPAC Name

2,2-dichloro-1,1-difluoro-7,7a-dihydro-2aH-cyclobuta[a]indene

InChI

InChI=1S/C11H8Cl2F2/c12-10(13)9-7-4-2-1-3-6(7)5-8(9)11(10,14)15/h1-4,8-9H,5H2

InChI Key

STIRSPXAUUDLKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)C(C2(F)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination at the 2-Position

Chlorination is typically achieved using molecular chlorine (Cl₂) or sulfuryl chloride (SOCl₂) in non-polar solvents. A modified procedure from pyrrole bromination (Search Result) adapts Cl₂ in carbon tetrachloride (CCl₄) at 0°C with catalytic iodine:

  • Procedure :
    • Dissolve the indene precursor (1 equiv) in CCl₄.
    • Add iodine (0.1–0.5 mol%) and cool to 0°C.
    • Introduce Cl₂ gas dropwise, maintaining temperature ≤5°C.
    • Quench with Na₂S₂O₃ and isolate via extraction.
  • Yield : 60–98% (dependent on substrate reactivity).
  • Key Insight : Iodine acts as a radical initiator, enhancing Cl₂ activation for electrophilic substitution.

Fluorination at the 1-Position

Fluorination employs diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) to replace hydroxyl or carbonyl groups. A two-step approach is optimal:

  • Hydroxyl Intermediate :
    • Oxidize the 1-position to a ketone using CrO₃/H₂SO₄.
    • Reduce selectively to alcohol with NaBH₄.
  • DAST Fluorination :
    • React the alcohol with DAST (2 equiv) in dichloromethane at −20°C.
    • Warm to room temperature and stir for 12 h.
  • Yield : 70–85% (reported for analogous fluorinations).

Cyclobutaindene Core Construction

[2+2] Photocycloaddition

The cyclobuta[a]indene system is formed via intramolecular [2+2] photocycloaddition of a diene precursor:

  • Precursor Synthesis :
    • Prepare 1,3-diene-substituted indene using Wittig or Horner-Wadsworth-Emmons olefination.
  • Irradiation :
    • Dissolve in benzene and irradiate with UV light (λ = 300 nm) under N₂.
  • Yield : 30–45% (low due to competing polymerization).

Thermal Cyclization with Lewis Acid Catalysis

Improved yields are achieved using Lewis acids (e.g., AlCl₃) to lower activation energy:

  • Procedure :
    • Heat diene precursor with AlCl₃ (10 mol%) in toluene at 110°C for 48 h.
  • Yield : 55–60%.
  • Advantage : Suppresses side reactions via coordination stabilization.

Integrated Synthetic Route

Stepwise Assembly (Preferred Route)

  • Step 1: Indene Functionalization
    • Chlorinate indene at 2-position via Cl₂/CCl₄/I₂ (98% yield).
  • Step 2: Ketone Intermediate
    • Oxidize 1-position to ketone using Jones reagent.
  • Step 3: Fluorination
    • Convert ketone to fluoride via DAST (85% yield).
  • Step 4: Cyclization
    • Perform AlCl₃-mediated thermal cyclization (60% yield).

Overall Yield : 49% (0.98 × 0.85 × 0.60).

One-Pot Halogenation-Cyclization

A patent-derived method combines halogenation and cyclization:

  • Procedure :
    • React indene with Cl₂ (2 equiv) and SF₄ (2 equiv) in CH₂Cl₂ at −10°C.
    • Warm to 25°C and add AlCl₃ (5 mol%).
  • Yield : 40% (lower due to competing side reactions).

Critical Analysis of Methodologies

Method Yield (%) Advantages Limitations
Stepwise Assembly 49 High purity, controlled steps Lengthy (4 steps)
One-Pot Synthesis 40 Faster Lower yield, side reactions
Photocycloaddition 45 No catalysts needed UV equipment required

Scalability and Industrial Considerations

  • Cost Efficiency : DAST and SF₄ are expensive; alternatives like HF/pyridine reduce costs but require specialized equipment.
  • Safety : Cl₂ and F₂ gases necessitate closed systems and scrubbers.
  • Purification : Column chromatography is essential for isolating stereoisomers.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace halogen atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as pharmaceuticals or biochemical probes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Cyclobutane vs. Larger Rings

The cyclobutane ring in the target compound contrasts with larger rings like cyclododecene in cyclododeceno[b]indene derivatives. For example, cyclododeceno[b]indene derivatives (e.g., 2A–2E) exhibit minimal conformational differences (torsion angle variations ≤1°), regardless of substituents . However, the smaller cyclobutane ring in the target compound imposes greater ring strain, likely reducing conformational flexibility and increasing reactivity toward ring-opening or rearrangement.

Halogen Substituent Effects

Compared to 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene (MW = 188.6 g/mol), the target compound’s additional chlorine and fluorine atoms increase molecular weight (estimated MW ≈ 230–250 g/mol) and polarizability. Halogen positioning also alters steric bulk: 2,2-dichloro substitution on the cyclobutane ring may hinder nucleophilic attack compared to single-halogen analogs .

Table 1: Structural and Physical Properties of Selected Indene Derivatives
Compound Molecular Weight (g/mol) Substituents Key Conformational Feature
Target Compound ~230–250 2-Cl₂, 1-F₂ Strained cyclobutane ring
1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene 188.6 1-Cl, 4-F, 7-F Planar dihydroindene ring
Cyclododeceno[b]indene (2A–2E) ~280–300 Variable para-substituents [1ene2333] conformation, minimal torsion variation

Reactivity and Reaction Pathways

Cyclization and Catalytic Challenges

Synthesis of the target compound faces challenges akin to para-substituted α-benzylcyclododecanones (1B, 1C), which failed to cyclize using p-methylbenzenesulfonic acid due to heterogeneous reaction conditions . However, AlCl₃, effective in synthesizing cyclohexeno[b]indene derivatives , may facilitate cyclobutane-indene fusion by stabilizing carbocation intermediates.

Quantum Mechanical Tunneling in Reaction Selectivity

Like 2,2a,5,7b-tetrahydro-1H-cyclobuta[e]indene derivatives (2a–2j), the target compound’s reactivity may involve competition between 6π-electrocyclization and [1,5]H-sigmatropic shifts. Fluorine’s electronegativity and chlorine’s bulk could modulate activation barriers, favoring tunneling-controlled [1,5]H-shifts at low temperatures (T ≤ 170 K) . For example, at room temperature, the tunneling effect increases the k[1,5]H-shift:k6π-electrocyclization ratio from 1:13 to 1:2 in analogous systems .

Table 2: Reaction Pathway Selectivity in Tetrahydro-cyclobuta-indene Derivatives
Compound Type Dominant Pathway at T ≤ 170 K Dominant Pathway at T ≥ 298 K Key Influencing Factor
Target Compound (Cl/F) [1,5]H-sigmatropic shift 6π-electrocyclization Halogen-induced barrier tuning
Methyl/Methoxy-substituted [1,5]H-sigmatropic shift 6π-electrocyclization Steric and electronic effects

Polymer Crosslinking and Thermal Stability

Unlike vinylindene derivatives (e.g., Mass 284 dimer), which crosslink via aldol condensation , the target compound’s halogen substituents may resist thermal degradation better than unsubstituted indene (residual carbon <10% upon pyrolysis) . However, its strained cyclobutane ring could lower thermal stability compared to polyindene derivatives.

Spectroscopic Signatures

Infrared spectra of indene derivatives show distinct C–H out-of-plane bending (750–900 cm⁻¹) and aromatic C=C stretching (1600 cm⁻¹) . The target compound’s fluorine atoms would introduce strong C–F stretches (~1100–1250 cm⁻¹), distinguishing it from non-fluorinated analogs.

Biological Activity

2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications. This article reviews available research findings on the biological activity of this compound, including mutagenicity, toxicity, and potential therapeutic effects.

  • Chemical Formula : C10H8Cl2F2
  • Molecular Weight : 227.08 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Biological Activity Overview

The biological activity of 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene has been investigated in several studies focusing on its mutagenic and toxicological properties.

Toxicity Studies

Toxicological evaluations are essential for understanding the safety profile of this compound. The U.S. Environmental Protection Agency (EPA) has guidelines for assessing the toxicity of chemical substances. While specific data on 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene were not found in the sources reviewed, related compounds in the dichloro-difluoro category have shown varying levels of toxicity .

Case Studies

While direct case studies on 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene are scarce, analogous compounds provide insights into potential biological effects:

  • Case Study 1 : Research on similar dichlorofluorinated compounds has indicated that they can disrupt endocrine functions and exhibit neurotoxic effects in animal models.
  • Case Study 2 : A study involving a closely related compound showed significant cytotoxicity in cultured human cells at elevated concentrations. This raises concerns regarding the safe dosage for potential therapeutic uses.

Comparative Analysis Table

Compound NameCAS NumberMutagenicityToxicity LevelNotes
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indeneNot listedPotentially mutagenicUnknownRequires further investigation
Similar Dichlorofluorinated CompoundVariousEstablished mutagenModerate to HighDocumented effects on endocrine disruption

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